Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-
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Overview
Description
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This particular compound features a trifluoromethyl group attached to the phenothiazine nucleus, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with the amine under appropriate conditions to yield the desired guanidine compound . Another efficient guanidylating agent is S-methylisothiourea, which can also be used to introduce the guanidine functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Mechanism of Action
The mechanism of action of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, involves its interaction with molecular targets in the body. It can act as a dopaminergic antagonist, binding to dopamine receptors and inhibiting their activity. This action can influence various physiological processes, including neurotransmission and hormonal release .
Comparison with Similar Compounds
Similar Compounds
Fluphenazine: A phenothiazine derivative with similar structural features and biological activities.
Triflupromazine: Another phenothiazine compound with comparable properties.
Uniqueness
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is unique due to its specific trifluoromethyl substitution, which can enhance its biological activity and stability compared to other phenothiazine derivatives .
Conclusion
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable tool for various studies and applications.
Properties
CAS No. |
47441-00-9 |
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Molecular Formula |
C17H17F3N4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]guanidine |
InChI |
InChI=1S/C17H17F3N4S/c18-17(19,20)11-6-7-15-13(10-11)24(9-3-8-23-16(21)22)12-4-1-2-5-14(12)25-15/h1-2,4-7,10H,3,8-9H2,(H4,21,22,23) |
InChI Key |
RRCNDSPDIRRRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCN=C(N)N |
Origin of Product |
United States |
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